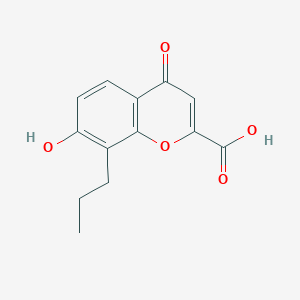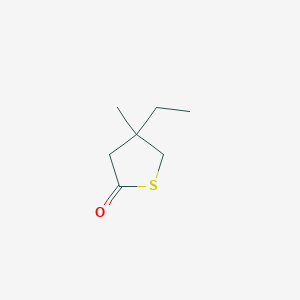
N-(9Z-Octadecenoyl)-Sphing-4-enine-1-Phosphocholin
Übersicht
Beschreibung
N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine (N-9Z-ODPC) is a phospholipid derivative of sphingosine and is a major component of sphingomyelin. It is an important component of the cell membrane and plays a major role in cellular signaling, transport, and energy metabolism. N-9Z-ODPC has been studied extensively in recent years due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Strukturbestandteil von Zellmembranen
Sphingomyelin, einschließlich N-Oleoylsphingomyelin, ist ein häufiger Strukturbestandteil von Zellmembranen. Es spielt eine entscheidende Rolle bei der Erhaltung der Integrität und Funktionalität von Zellen unter sowohl physiologischen als auch pathophysiologischen Bedingungen .
Regulator von Zellfunktionen
Sphingomyelin und seine Metaboliten, wie Sphingoide, Ceramid, Ceramid-1-Phosphat und Sphingosin-1-Phosphat, spielen Signalrollen bei der Regulation der menschlichen Gesundheit. Sie können Zellwachstum, Differenzierung, Apoptose beeinflussen und biologische Aktivitäten aufrechterhalten .
Ernährungsphysiologische Funktion
Als Nährstoffe haben diätetisches Sphingomyelin und seine Metaboliten breite Anwendungen in der Lebensmittel- und Pharmaindustrie. Es wurde gezeigt, dass sie die Cholesterin-Homöostase und den Lipidstoffwechsel aufrechterhalten und Krankheiten wie Fettleibigkeit, Diabetes und Atherosklerose verhindern oder behandeln .
Anwendungen in Lebensmittelzubereitungen
Diätetisches Sphingomyelin und seine Metaboliten haben potenzielle Auswirkungen auf moderne Lebensmittelzubereitungen, einschließlich Milchprodukten und Säuglingsnahrung, Hautverbesserung, Liefersysteme und Öl-Organogele .
Rolle im Sphingolipid-Stoffwechsel
Die Forschung zur Sphingomyelin-Synthase, die die Biosynthese von Sphingomyelin vermittelt, liefert Einblicke in den katalytischen Mechanismus des Sphingolipid-Stoffwechsels. Dies erweitert unser Verständnis davon, wie Sphingolipide, einschließlich N-Oleoylsphingomyelin, im Körper synthetisiert und metabolisiert werden .
Potenzielle Anwendungen in der Krebsforschung
Sphingomyelin und seine Metaboliten sind wichtige Regulatoren des Tumorzellwachstums, der Differenzierung, Seneszenz und des programmierten Zelltods . Daher könnte N-Oleoylsphingomyelin potenziell in der Krebsforschung und -behandlung eingesetzt werden.
Wirkmechanismus
Target of Action
N-Oleoylsphingomyelin, also known as N-[(9Z)-octadecenoyl]sphinganine, is a type of dihydroceramide . Ceramides are major lipid components in the stratum corneum of the human skin . They play a crucial role in maintaining the integrity of the skin barrier and regulating cellular processes such as differentiation, proliferation, and apoptosis .
Mode of Action
Ceramides, including n-oleoylsphingomyelin, are known to interact with specific targets in the cell membrane and intracellular compartments, influencing cell signaling pathways .
Biochemical Pathways
N-Oleoylsphingomyelin is involved in various biochemical pathways. It is a metabolite produced during metabolic reactions in mammals, including mice and humans . .
Result of Action
The molecular and cellular effects of N-Oleoylsphingomyelin’s action are largely dependent on its role as a ceramide. Ceramides are known to regulate various cellular processes, including cell differentiation, proliferation, and apoptosis . Therefore, N-Oleoylsphingomyelin may have similar effects on cells.
Biochemische Analyse
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules . For example, it has been found to interact with the protein Diacylglycerol kinase zeta, which converts diacylglycerol into phosphatidic acid .
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Eigenschaften
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEADXWAAWCCDG-QDDWGVBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H81N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001334466 | |
| Record name | N-Oleoylsphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
108392-10-5 | |
| Record name | N-Oleoylsphingomyelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108392105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Oleoylsphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SM(d18:1/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of N-Oleoylsphingomyelin in a lipid monolayer affect Cholesterol Oxidase activity compared to a monolayer containing only 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) and Cholesterol?
A1: The study by Henriksen et al. demonstrated that Cholesterol Oxidase activity is significantly affected by the presence of N-Oleoylsphingomyelin in a mixed lipid monolayer. [] While both POPC/Cholesterol and N-Oleoylsphingomyelin/Cholesterol monolayers exhibited peak Cholesterol Oxidase activity at a surface pressure of around 20 mN/m, the activity was noticeably lower in the presence of N-Oleoylsphingomyelin. [] This suggests that N-Oleoylsphingomyelin interacts with Cholesterol in a manner that hinders the enzyme's access to its substrate. The researchers propose that this is due to the tight interaction between N-Oleoylsphingomyelin and Cholesterol, potentially forming tightly packed domains that limit Cholesterol's availability for oxidation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)



![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

